Enantioselective Inhibition of SETD7: 500-fold Difference in Potency
In a standardized SETD7 enzymatic assay, (S)-PFI-2 hydrochloride demonstrates an IC50 value of 1.0 ± 0.1 µM, whereas its (R)-enantiomer exhibits an IC50 of 2.0 ± 0.2 nM. This corresponds to a 500-fold difference in inhibitory activity [1]. The Hill slopes were 0.7 for (S)-PFI-2 and 0.8 for (R)-PFI-2, indicating a similar binding cooperativity profile [1].
| Evidence Dimension | SETD7 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 ± 0.1 µM |
| Comparator Or Baseline | (R)-PFI-2: IC50 = 2.0 ± 0.2 nM |
| Quantified Difference | 500-fold less potent |
| Conditions | Human SETD7 methyltransferase activity assay using a peptide substrate, as reported in Barsyte-Lovejoy et al. 2014 |
Why This Matters
The 500-fold potency gap confirms (S)-PFI-2 as a truly inert negative control, enabling researchers to attribute any observed biological effect specifically to SETD7 catalytic inhibition rather than off-target compound interactions.
- [1] Barsyte-Lovejoy D, Li F, Oudhoff MJ, Tatlock JH, Dong A, Zeng H, et al. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12853-8. doi:10.1073/pnas.1407358111 (See Fig. 1B) View Source
